![molecular formula C13H14ClFO B2532598 [3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287313-65-7](/img/structure/B2532598.png)
[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol is a chemical compound that has been extensively studied for its potential use in scientific research applications. It is a bicyclic compound that contains both a chloro and fluorine atom, making it a highly reactive and potent molecule. In
作用机制
The mechanism of action of 3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. The compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is triggered by various stimuli.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, the compound has been shown to protect neurons from oxidative stress and apoptosis, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
The compound has several advantages for lab experiments. It is a highly reactive and potent molecule, making it a useful tool for studying various biological processes. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the compound has some limitations for lab experiments. It is a highly toxic compound, and caution should be taken when handling it. In addition, the compound has poor solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol. One direction is to further explore the mechanism of action of the compound, as it is not fully understood. Another direction is to investigate the potential use of the compound as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. In addition, future research could focus on developing more potent and selective analogs of the compound for use in scientific research and potential therapeutic applications.
Conclusion:
In conclusion, 3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol is a highly reactive and potent molecule that has been extensively studied for its potential use in scientific research applications. The compound has shown promise as a potential therapeutic agent for various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of the compound and to develop more potent and selective analogs for use in scientific research and potential therapeutic applications.
合成方法
The synthesis of 3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol is a complex process that involves several steps. The starting material for the synthesis is 2-chloro-6-fluorobenzyl chloride, which is reacted with bicyclo[1.1.1]pentane in the presence of a strong base such as sodium hydride. The resulting intermediate is then treated with methanol to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学研究应用
The compound has been extensively studied for its potential use in scientific research applications. It has been shown to have potent activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, the compound has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis.
属性
IUPAC Name |
[3-[(2-chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO/c14-10-2-1-3-11(15)9(10)4-12-5-13(6-12,7-12)8-16/h1-3,16H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEELTBDIKGRDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CO)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
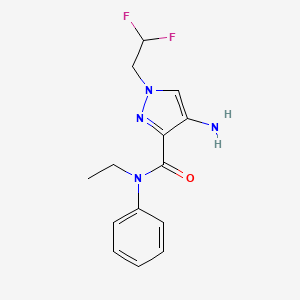

![1-(3-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2532520.png)
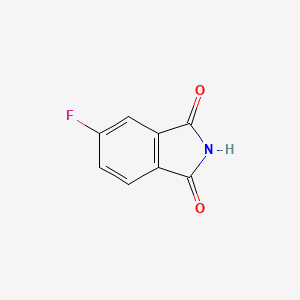

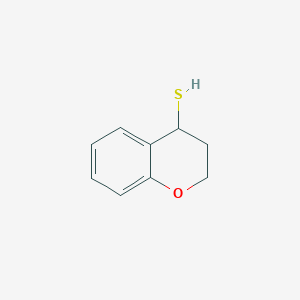
![2-[(4-Nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2532529.png)
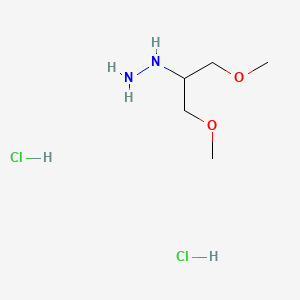

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2532532.png)
![(E)-ethyl 2-(6-((pyrazine-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2532533.png)
![[1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2532535.png)
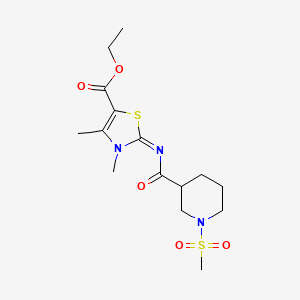
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2532537.png)
